Cas no 325813-00-1 (1-[(4-chlorophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine)
325813-00-1 structure
Product Name:1-[(4-chlorophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine
CAS No:325813-00-1
MF:C16H16ClFN2O2S
MW:354.826845169067
CID:3054162
PubChem ID:985365
Update Time:2025-04-21
1-[(4-chlorophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-[(4-chlorophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine
- AB00032249-01
- 1-((4-Chlorophenyl)sulfonyl)-4-(4-fluorophenyl)piperazine
- 325813-00-1
- AB00032249-02
- 1-chloro-4-{[4-(4-fluorophenyl)piperazinyl]sulfonyl}benzene
- 1-(4-chlorophenyl)sulfonyl-4-(4-fluorophenyl)piperazine
- Oprea1_477664
- STL222618
- Z45532957
- CCG-18263
- AG-690/12888010
- 1-(4-chlorobenzenesulfonyl)-4-(4-fluorophenyl)piperazine
- SR-01000459886
- SR-01000459886-1
- SCHEMBL5251036
- Cambridge id 5347864
- AKOS000384236
-
- Inchi: 1S/C16H16ClFN2O2S/c17-13-1-7-16(8-2-13)23(21,22)20-11-9-19(10-12-20)15-5-3-14(18)4-6-15/h1-8H,9-12H2
- InChI Key: XRTLVSRKIHXTIC-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)S(N1CCN(C2C=CC(=CC=2)F)CC1)(=O)=O
Computed Properties
- Exact Mass: 354.0605048Da
- Monoisotopic Mass: 354.0605048Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 475
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 49Ų
1-[(4-chlorophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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